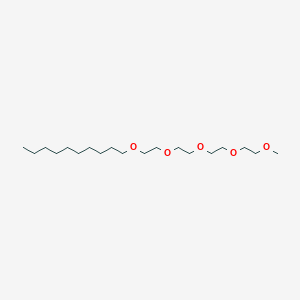
2,5,8,11,14-Pentaoxatetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14-Pentaoxatetracosane is an organic compound with the molecular formula C19H40O5. It is a member of the polyether family, characterized by the presence of multiple ether groups in its structure. This compound is known for its unique properties and versatility in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxatetracosane typically involves the reaction of ethylene oxide with a suitable initiator, such as a polyhydric alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired polyether chain. The process may involve multiple steps, including purification and characterization of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to obtain high-purity products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14-Pentaoxatetracosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted polyethers with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14-Pentaoxatetracosane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizer for therapeutic agents.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,8,11,14-Pentaoxatetracosane involves its interaction with molecular targets through its ether groups. These interactions can affect various biochemical pathways and processes, depending on the specific application. The compound’s polyether structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11,14-Pentaoxapentadecane: A shorter polyether with similar properties but different molecular weight and chain length.
Tetraethylene glycol dimethyl ether: Another polyether with a different structure and applications.
Uniqueness
2,5,8,11,14-Pentaoxatetracosane is unique due to its specific chain length and molecular structure, which confer distinct physical and chemical properties. Its versatility and stability make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
127172-11-6 |
|---|---|
Molekularformel |
C19H40O5 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]decane |
InChI |
InChI=1S/C19H40O5/c1-3-4-5-6-7-8-9-10-11-21-14-15-23-18-19-24-17-16-22-13-12-20-2/h3-19H2,1-2H3 |
InChI-Schlüssel |
RBTKIFFZCBOCFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


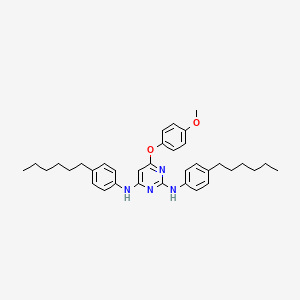
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)

![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)
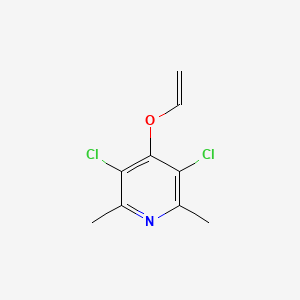
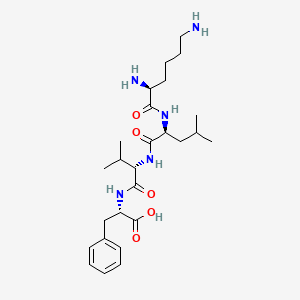
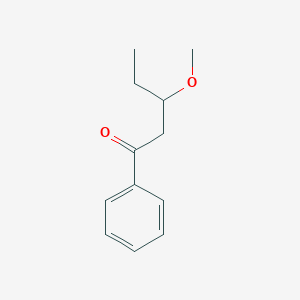
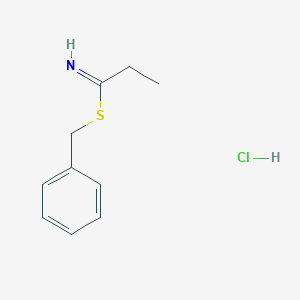
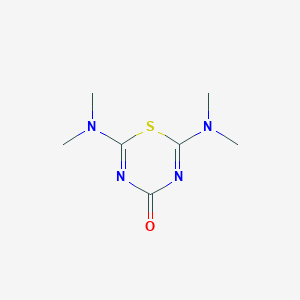
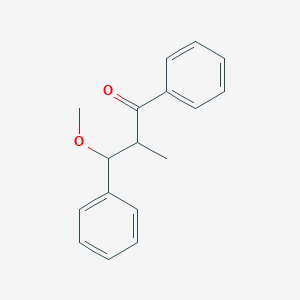
![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
